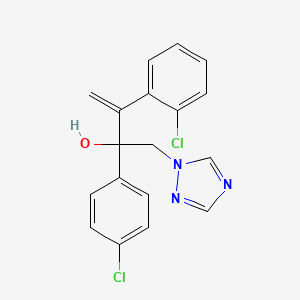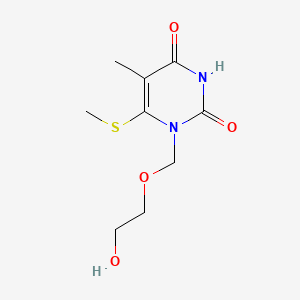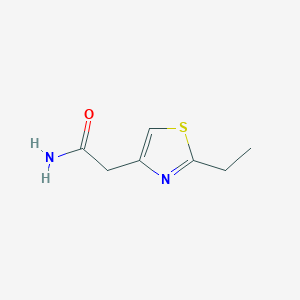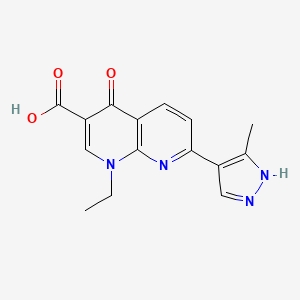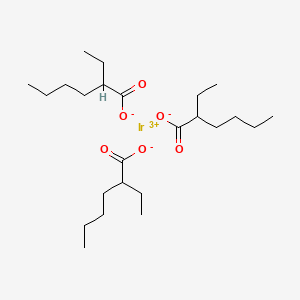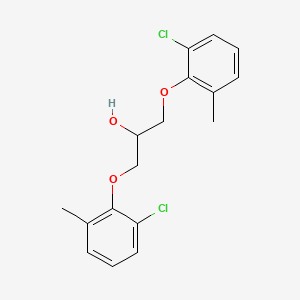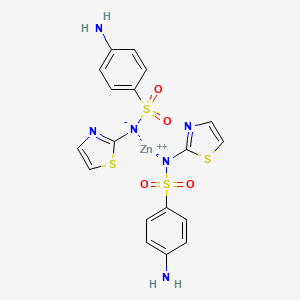
Zinc sulfathiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc sulfathiazole is a compound formed by the combination of zinc and sulfathiazole. Sulfathiazole is an organosulfur compound that was once widely used as an antimicrobial agent. This compound is known for its antibacterial properties and is often used in topical formulations to treat infections, particularly in burn therapy .
准备方法
Synthetic Routes and Reaction Conditions: Zinc sulfathiazole can be synthesized by reacting zinc salts with sulfathiazole in an aqueous solution. The typical composition of the compound is Zn(ST)₂, where ST represents sulfathiazole .
Industrial Production Methods: In industrial settings, this compound is prepared by dissolving zinc salts and sulfathiazole in water, followed by precipitation and filtration to obtain the final product. The reaction is usually carried out at room temperature to ensure the stability of the compound .
化学反应分析
Types of Reactions: Zinc sulfathiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring in sulfathiazole can participate in nucleophilic substitution reactions.
Complex Formation: Zinc can form complexes with other ligands, enhancing the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Can be used to oxidize the thiazole ring.
Reducing Agents: Can reduce the sulfonamide group in sulfathiazole.
Solvents: Water and ethanol are commonly used solvents in these reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of sulfathiazole.
Reduction Products: Reduced forms of the sulfonamide group.
科学研究应用
Zinc sulfathiazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of new compounds.
Biology: Studied for its antimicrobial properties and interactions with biological molecules.
Medicine: Applied in topical formulations for treating infections, particularly in burn therapy.
Industry: Utilized in the production of antimicrobial coatings and materials .
作用机制
Zinc sulfathiazole exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the production of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .
相似化合物的比较
Zinc Sulfadiazine: Another zinc compound used in burn therapy with similar antibacterial properties.
Sulfathiazole: The parent compound of zinc sulfathiazole, used as an antimicrobial agent.
Sulfadiazine: A sulfonamide antibiotic with a similar mechanism of action
Uniqueness: this compound is unique due to its enhanced stability and efficacy when compared to its parent compound, sulfathiazole. The presence of zinc not only improves the antimicrobial properties but also reduces the toxicity associated with sulfathiazole .
属性
CAS 编号 |
12286-43-0 |
|---|---|
分子式 |
C18H16N6O4S4Zn |
分子量 |
574.0 g/mol |
IUPAC 名称 |
zinc;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/2C9H8N3O2S2.Zn/c2*10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h2*1-6H,10H2;/q2*-1;+2 |
InChI 键 |
BYDMFZFWWZCIFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


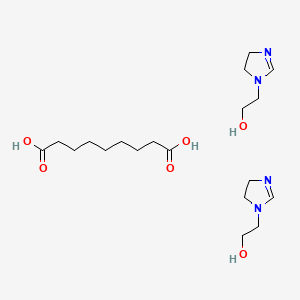
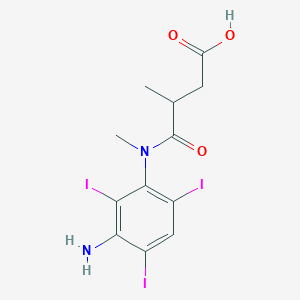
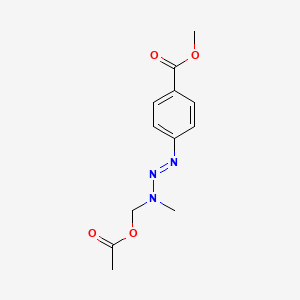
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
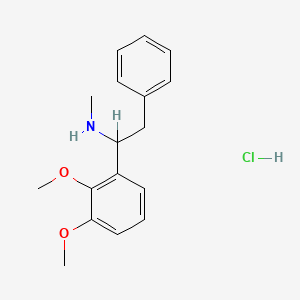
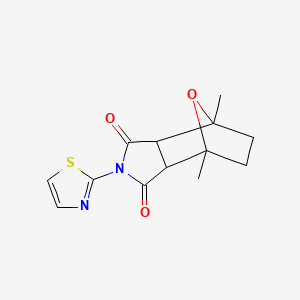
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)
![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
